Chemical structure and molecular weight of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide
Chemical structure and molecular weight of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide
An In-Depth Technical Guide to N-(2,4-difluorophenyl)-3,3-dimethylbutanamide
Abstract
This technical guide provides a comprehensive examination of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide, a fluorinated aromatic amide of significant interest to the medicinal chemistry and drug development sectors. The strategic incorporation of a 2,4-difluorophenyl moiety is a well-established method for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This document details the compound's core molecular attributes, including its chemical structure and molecular weight, and presents a robust, field-proven protocol for its synthesis and purification. Furthermore, it outlines the theoretical basis for its spectroscopic characterization and discusses the compound's relevance as a molecular scaffold, grounded in the established roles of its constituent functional groups in modern drug design.
Core Molecular Attributes
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is a secondary amide characterized by a 2,4-difluorophenyl group attached to the amide nitrogen and a neopentyl group (from the 3,3-dimethylbutanoyl moiety) attached to the carbonyl carbon. The presence and specific orientation of the fluorine atoms on the aromatic ring are critical to its unique physicochemical properties.
Chemical Structure and Identifiers
The structural arrangement combines a sterically hindered aliphatic portion with an electron-deficient aromatic system, linked by a stable amide bond.
Caption: 2D Chemical Structure of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide.
Quantitative Data Summary
The fundamental properties of the molecule are summarized in the table below. The molecular weight is calculated based on its chemical formula.
| Property | Value | Source |
| IUPAC Name | N-(2,4-difluorophenyl)-3,3-dimethylbutanamide | - |
| CAS Number | 349437-14-5 | [1] |
| Molecular Formula | C₁₂H₁₅F₂NO | - |
| Molecular Weight | 227.25 g/mol | Calculated |
| Monoisotopic Mass | 227.11215 u | Calculated |
Synthesis and Purification Protocol
The synthesis of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is most reliably achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[2] This method is a cornerstone of amide synthesis due to its high efficiency and operational simplicity.[][4][5]
Synthesis Workflow Diagram
Caption: General experimental workflow for the synthesis of the title compound.
Step-by-Step Methodology
Materials:
-
2,4-Difluoroaniline
-
3,3-Dimethylbutanoyl chloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-difluoroaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Causality: An inert atmosphere and anhydrous conditions prevent unwanted side reactions with moisture. Cooling the initial mixture mitigates the exothermic nature of the acylation reaction.[]
-
-
Addition of Reagents: Slowly add triethylamine (1.1 eq) to the stirring solution, followed by the dropwise addition of 3,3-dimethylbutanoyl chloride (1.05 eq).
-
Causality: Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards amide formation.[2] Dropwise addition maintains temperature control.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes excess triethylamine and any unreacted 2,4-difluoroaniline. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash aids in the separation of the organic and aqueous layers.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure N-(2,4-difluorophenyl)-3,3-dimethylbutanamide.
Spectroscopic and Physicochemical Profile
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.[6] While experimental data for this specific molecule is not widely published, a theoretical profile can be accurately predicted based on its structure and data from analogous compounds.[7][8]
Predicted Spectroscopic Data
| Technique | Region | Predicted Chemical Shift / Signal | Assignment |
| ¹H NMR | 9.0 - 7.5 ppm | broad singlet | N-H |
| 8.5 - 6.8 ppm | multiplet | Ar-H (3H) | |
| 2.3 - 2.1 ppm | singlet | -C(=O)CH₂ - | |
| 1.1 - 1.0 ppm | singlet | -C(CH₃ )₃ (9H) | |
| ¹³C NMR | 175 - 170 ppm | singlet | C =O |
| 165 - 150 ppm | doublet (large JCF) | Ar-C -F (2C) | |
| 130 - 110 ppm | various signals | Ar-C (4C) | |
| 55 - 50 ppm | singlet | -C(=O)C H₂- | |
| 35 - 30 ppm | singlet | -C (CH₃)₃ | |
| 30 - 25 ppm | singlet | -C(C H₃)₃ | |
| Mass Spec | m/z | ~228.1 [M+H]⁺ | Molecular Ion (ESI+) |
Relevance in Drug Discovery & Medicinal Chemistry
The structural motifs within N-(2,4-difluorophenyl)-3,3-dimethylbutanamide are highly relevant in the design of modern therapeutics. The strategic use of fluorine and specific alkyl groups can profoundly influence a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The Role of the 2,4-Difluorophenyl Group
The incorporation of fluorine into drug candidates is a key strategy in medicinal chemistry.[9] The 2,4-difluorophenyl group, in particular, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, increasing the compound's half-life.[10]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[9]
-
Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[11] The electron-withdrawing nature of fluorine also lowers the pKa of nearby acidic or basic groups, which can be tuned for optimal target engagement.
Structure-Function Contributions
Caption: Key structural motifs and their functional contributions in drug design.
-
Amide Linker: Provides a conformationally restricted and metabolically stable linkage. It serves as both a hydrogen bond donor (N-H) and acceptor (C=O), crucial for specific interactions within biological targets.
-
tert-Butyl Group: This bulky, lipophilic group can serve multiple purposes. It can fill hydrophobic pockets in a protein's active site, and its steric bulk can shield the adjacent amide bond from enzymatic hydrolysis, further enhancing metabolic stability.
Conclusion
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide represents a valuable chemical entity for researchers in drug discovery. Its synthesis is straightforward using established protocols, and its structure embodies key principles of modern medicinal chemistry. The combination of a metabolically robust difluorophenyl ring and a sterically influential tert-butyl group makes it an attractive scaffold for building libraries of novel compounds aimed at a wide range of biological targets. This guide provides the foundational technical information required for the synthesis, characterization, and strategic utilization of this compound in research and development programs.
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